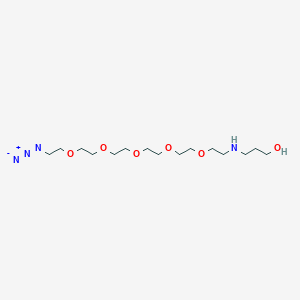
3-(Azido-PEG5-amino)propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azido-PEG5-amino)propanol is a PEG Linker.
Applications De Recherche Scientifique
Enhancing Polymer Functionality
3-(Azido-PEG5-amino)propanol is also instrumental in enhancing the functionality of polymers. For instance, it is used in the preparation of “click” hydrogels from polyaspartamide derivatives. These hydrogels, characterized by their swelling properties, are synthesized using tri-arm PEG and PEG-co-poly(amino urethane) azides as crosslinking agents. The azido-functionalized this compound contributes to the formation of hydrogels that are not only physically strong but also pH-sensitive due to their amino urethane groups, indicating potential bioapplications in drug delivery and tissue engineering (Huynh et al., 2013).
Contributions to Bioconjugation and Surface Modification
The compound is significant in the field of bioconjugation and surface modification. It has been used to create substrates for spatially controlled dynamic cell adhesion. An example of this application is the cell-repellent APP (azido-[polylysine-g-PEG]) that leverages this compound for creating substrates that trigger cell adhesion, migration, or shape change upon the simple addition of a functional peptide. This technique is highly accessible and has diverse applications, including tissue motility assays and patterned coculturing (van Dongen et al., 2013).
Role in Synthesizing Functional Polymers
This compound plays a crucial role in synthesizing functional polymers, such as the combination of "clip" and "click" chemistries for PEGylation of degradable aliphatic polyesters. This innovative approach provides a versatile pathway for synthesizing functional amphiphilic and degradable copolymers, which are valuable for biomedical applications, particularly in drug delivery (Freichels et al., 2011).
Propriétés
Formule moléculaire |
C15H32N4O6 |
|---|---|
Poids moléculaire |
364.44 |
Nom IUPAC |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]propan-1-ol |
InChI |
InChI=1S/C15H32N4O6/c16-19-18-4-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-3-17-2-1-5-20/h17,20H,1-15H2 |
Clé InChI |
QVTMKPNWEOZQRR-UHFFFAOYSA-N |
SMILES |
C(CNCCOCCOCCOCCOCCOCCN=[N+]=[N-])CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-(Azido-PEG5-amino)propanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



